molecular formula C14H19BrO2 B14276823 Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- CAS No. 138107-19-4

Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-

Cat. No.: B14276823
CAS No.: 138107-19-4
M. Wt: 299.20 g/mol
InChI Key: ZLWGMOVFWZEGOB-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- is an organic compound with the molecular formula C14H19BrO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a 6-bromohexyl group through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ketone group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the ketone group is converted to an alcohol through the addition of hydrogen atoms .

Comparison with Similar Compounds

Properties

CAS No.

138107-19-4

Molecular Formula

C14H19BrO2

Molecular Weight

299.20 g/mol

IUPAC Name

1-[4-(6-bromohexoxy)phenyl]ethanone

InChI

InChI=1S/C14H19BrO2/c1-12(16)13-6-8-14(9-7-13)17-11-5-3-2-4-10-15/h6-9H,2-5,10-11H2,1H3

InChI Key

ZLWGMOVFWZEGOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCCCCBr

Origin of Product

United States

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